2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126160-78-7 . It has a molecular weight of 229.66 . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Hydrogen-Bonded Assembly in Benzazepine Derivatives
Benzazepine derivatives, including those related to 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, have been studied for their unique hydrogen-bonded assemblies, which are relevant in the development of molecular materials and understanding molecular interactions. Research has highlighted the structural diversity of benzazepine derivatives, showing hydrogen-bonded assembly ranging from zero to three dimensions, indicating their potential in designing new materials with specific properties (Guerrero et al., 2014).
Synthetic Approaches to Benzoxazepines
Studies on the synthesis of tetracyclic 1,5-benzoxazepines have been reported, showcasing methods to create these compounds from heterocyclic precursors. These synthetic pathways are critical for the development of new pharmaceuticals and research chemicals, demonstrating the versatility and reactivity of benzoxazepine frameworks (Sekhar et al., 2001).
Novel Tetrahydro-1-benzazepine-2-carboxylic Acids
A concise and efficient approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids has been developed. These compounds, derived from 2-(allylaryl)glycinates, are important for their potential biological activities and applications in drug discovery, highlighting the functional versatility of the benzazepine core (Guerrero et al., 2020).
Dopaminergic Activity of Benzazepines
Research into substituted tetrahydrobenzazepines has identified their potential dopaminergic activity, suggesting applications in treating neurological disorders. These findings underline the importance of benzazepine derivatives in medicinal chemistry and neuroscience research (Pfeiffer et al., 1982).
Functionalized Arylethers from Benzoxazepines
The functionalization of arylethers through the ring-opening of dibenzoxazepines has been explored, providing valuable insights into chemical reactivity and the potential for developing new materials or chemical intermediates. This research demonstrates the utility of benzoxazepine derivatives in organic synthesis and material science (Doherty et al., 2003).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKFWJRUQEMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.